4-ethoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Ethoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C9H10N2O.
Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of FGFRs disrupts the downstream signaling pathways, leading to changes in cellular processes such as proliferation, migration, and angiogenesis .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, affecting various cellular processes .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases . The interaction between this compound and HNE is characterized by the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This inhibition can potentially reduce inflammation and tissue damage in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered phosphorylation states of downstream targets . This modulation can impact gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as HNE, through hydrogen bonding and hydrophobic interactions . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory activity and overall effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the overall activity and effectiveness of this compound, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it interacts with target biomolecules. The distribution of the compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate the activity of metabolic enzymes and other proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl bromoacetate, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .
Scientific Research Applications
4-Ethoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 4-Methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Ethoxy-1H-pyrrolo[2,3-b]pyridine is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
4-ethoxy-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-8-4-6-11-9-7(8)3-5-10-9/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYAWEHDTJSEAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CNC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647355 | |
Record name | 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011711-57-1 | |
Record name | 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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